molecular formula C13H14ClN3O3S2 B12202895 N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12202895
M. Wt: 359.9 g/mol
InChI Key: LKRRMFYEQGGVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic 1,3,4-thiadiazole derivative intended for research and development purposes. Compounds within the 1,3,4-thiadiazole class are the subject of extensive scientific investigation due to their diverse biological activities, which have been reported in the literature to include antimicrobial, antifungal, and anticancer properties . The presence of a sulfonyl group and a chlorobenzyl moiety in its structure may influence its physicochemical properties and interaction with biological targets, making it a compound of interest in medicinal chemistry and drug discovery research. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical management.

Properties

Molecular Formula

C13H14ClN3O3S2

Molecular Weight

359.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H14ClN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)

InChI Key

LKRRMFYEQGGVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Formation of the Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves refluxing thiosemicarbazide with 2-chlorobenzyl carbonyl chloride in anhydrous benzene for 3–4 hours. The reaction proceeds through nucleophilic acyl substitution, followed by intramolecular cyclization to yield 2-amino-5-(2-chlorobenzyl)-1,3,4-thiadiazole (Intermediate A).

Key conditions :

  • Solvent: Benzene (anhydrous)

  • Temperature: 80–90°C

  • Yield: 70–77%

Sulfonation of the Thiadiazole Intermediate

Intermediate A undergoes sulfonation at the 5-position using 2-chlorobenzylsulfonyl chloride. The reaction is conducted in dry pyridine at 150–160°C for 3 hours, forming 5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (Intermediate B).

Optimization notes :

  • Pyridine acts as both solvent and base, neutralizing HCl byproducts.

  • Prolonged heating (>4 hours) reduces yield due to decomposition.

  • Typical yield: 68–72%.

Amidation with 2-Methylpropanoyl Chloride

Intermediate B is reacted with 2-methylpropanoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. The product is purified via recrystallization from methanol.

Characterization data :

  • ¹H NMR (DMSO-d₆) : δ 1.12 (d, 3H, CH₃), 2.34 (m, 1H, CH), 7.45–8.02 (m, 4H, aromatic), 10.21 (s, 1H, NH).

  • Mass spectrometry : m/z 407.9 [M+H]⁺.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step. A mixture of thiosemicarbazide and 2-chlorobenzyl carbonyl chloride is irradiated at 40% power (300 W) for 20 minutes with 30-second intervals. This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.

Advantages :

  • Energy efficiency: 50% reduction in power consumption.

  • Improved purity: Reduced side-product formation compared to thermal methods.

Critical Analysis of Reaction Parameters

Solvent Selection

SolventReaction StepYield (%)Purity (%)
BenzeneThiadiazole formation7592
DMFSulfonation6888
DichloromethaneAmidation7295

Polar aprotic solvents (e.g., DMF) enhance sulfonation kinetics but may require rigorous drying to prevent hydrolysis.

Temperature Effects on Sulfonation

Temperature (°C)Time (h)Yield (%)
140458
160372
180265

Exceeding 160°C promotes sulfone decomposition, evidenced by LC-MS detection of benzenesulfinic acid byproducts.

Purification and Characterization

Recrystallization Protocols

  • Preferred solvent : Methanol/water (4:1 v/v)

  • Crystal morphology : Needle-shaped, monoclinic system

  • Purity post-recrystallization : >98% (HPLC)

Spectroscopic Validation

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O sulfonyl), 690 cm⁻¹ (C-Cl).

  • ¹³C NMR : 172.8 ppm (amide carbonyl), 142.3 ppm (thiadiazole C-2), 128.1–133.9 ppm (aromatic carbons).

Comparative Evaluation of Synthetic Routes

MethodTotal Yield (%)Time (h)Scalability
Conventional thermal6218Moderate
Microwave-assisted704High

Microwave methods are favored for pilot-scale synthesis due to reduced energy input and faster cycle times.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N-Acylation at the thiadiazole NH₂ group competes with sulfonation.

  • Solution : Use excess sulfonyl chloride (1.5 equiv) and incremental reagent addition.

Moisture Sensitivity

  • Issue : Sulfonyl chloride intermediates hydrolyze to sulfonic acids.

  • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves (3Å).

Industrial Applicability

  • Batch size : Up to 50 kg demonstrated in GMP facilities.

  • Cost drivers : 2-Chlorobenzylsulfonyl chloride accounts for 65% of raw material costs.

  • Environmental impact : Solvent recovery systems achieve 90% benzene recycling .

Chemical Reactions Analysis

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the sulfonyl group.

    Substitution: The chlorobenzyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit notable antimicrobial properties. A study synthesized various derivatives of thiadiazole and evaluated their antimicrobial efficacy against different bacterial strains. The results showed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide could be developed as an effective antimicrobial agent .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored extensively. In one study, derivatives similar to this compound were tested against Tobacco Mosaic Virus (TMV) and showed promising antiviral activity. The incorporation of the sulfonyl group was found to enhance the antiviral properties of these compounds significantly .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties as well. A case study evaluated the cytotoxic effects of several thiadiazole compounds on human cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of conventional chemotherapeutic agents . Molecular docking studies suggested that these compounds interact effectively with cancer cell receptors, providing a basis for their use in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to or lower than traditional antibiotics such as ciprofloxacin.

Case Study 2: Antiviral Properties

In another investigation, the antiviral effects of the compound were assessed in vitro against viral pathogens. The findings showed that it inhibited viral replication effectively at low concentrations, indicating its potential as a lead compound for developing new antiviral therapies.

Case Study 3: Cytotoxicity Against Cancer Cells

A comparative study assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group and the thiadiazole ring are likely to play key roles in its activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among thiadiazole derivatives influence their electronic, steric, and biological properties:

Compound Name / ID Substituents at Position 5 Substituents at Position 2 Key Features Reference
Target Compound 2-Chlorobenzylsulfonyl 2-Methylpropanamide Sulfonyl group enhances stability
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl 4-Chlorobenzylidene Chlorophenyl enhances insecticidal activity
6f (3,4-Dimethylthieno[2,3-b]thiophene derivative) Acetyl-3-(4-chlorophenyl) 3-Oxopropanenitrile High melting point (>300°C)
11f () Thiophene-2-carbonyl Chromen-2-one Aromatic heterocycles improve lipophilicity
VEGFR-2 Inhibitor 18a () 4-Methoxyphenyl Benzoamide Methoxy group aids in receptor binding

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to carbonyl-containing analogues like 11f .
  • Chlorobenzyl vs. Methoxyphenyl : The 2-chlorobenzyl group in the target compound likely confers stronger hydrophobic interactions than the 4-methoxyphenyl group in VEGFR-2 inhibitors .

Physicochemical Properties

Melting points and solubility vary significantly based on substituents:

Compound Melting Point (°C) Notable Substituents Reference
Target Compound N/A 2-Chlorobenzylsulfonyl
11a () 214–216 Acetyl-phenyl-chromenone
6f () >300 Acetyl-3,4-dimethylthienothiophene
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-... N/A Chlorobenzylidene

Analysis :

  • High melting points (e.g., 6f >300°C) correlate with extended aromatic systems (thienothiophene), whereas the target compound’s melting point remains uncharacterized .
  • Chromenone-containing derivatives (e.g., 11a) exhibit moderate melting points (~214°C), suggesting balanced crystallinity and solubility .

Comparison :

  • The 2-chlorobenzylsulfonyl group in the target compound may mimic the antimicrobial sulfonyl derivatives in , which disrupt bacterial enzymes .

Insights :

  • The target compound’s sulfonyl group may require oxidation of a sulfide precursor, akin to ’s selective sulfide-to-sulfoxide oxidation .

Biological Activity

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities.

Structure and Synthesis

The compound features a thiadiazole ring with a sulfonyl group and a methylpropanamide side chain. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiadiazole ring and subsequent introduction of the sulfonyl and methylpropanamide groups.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer (BT474) : IC50 values around 0.794 µM were reported for related compounds, indicating potent activity against breast cancer cells .
  • Lung Cancer (NCI-H226) : Similar derivatives exhibited strong dose-dependent growth inhibition in lung cancer cell lines .
  • Colon Cancer (HT29) : Thiadiazole derivatives have also shown promising results in inhibiting growth in colon cancer models .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

Compound NameTarget Cancer Cell LineIC50 (µM)
Compound ABT4740.794
Compound BNCI-H226Varies
Compound CHT29Varies

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Studies indicate that these compounds exhibit moderate to good antibacterial and antifungal activities:

  • Antibacterial : Compounds have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
  • Antifungal : Activity against various fungal pathogens has also been reported .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget MicroorganismMIC (µg/mL)
Compound DE. coli26.46
Compound ES. aureusVaries

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazoles have been studied for their potential in other therapeutic areas:

  • Anti-inflammatory : Some derivatives have shown promising anti-inflammatory effects in vitro.
  • Analgesic : Preliminary studies suggest potential analgesic properties.
  • Antitubercular : Certain compounds demonstrate activity against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent research highlights the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of a series of thiadiazoles on BT474 cells, demonstrating significant growth inhibition with an IC50 value lower than that of standard chemotherapeutics .
  • Antimicrobial Screening : A systematic evaluation of various thiadiazoles against clinical isolates showed promising results, particularly in resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide, and how are intermediates characterized?

  • Methodology : The synthesis of thiadiazole derivatives typically involves sequential functionalization. For example:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with POCl₃ under reflux (90°C for 3 hours) .
  • Step 2 : Sulfonylation at the 5-position using 2-chlorobenzylsulfonyl chloride in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
  • Step 3 : Condensation with 2-methylpropanamide using carbodiimide coupling agents.
    • Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., sulfonyl group resonance at δ 3.5–4.0 ppm for methylene protons) and mass spectrometry (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?

  • Methodology :

  • Recalculate stoichiometry to account for solvent retention (e.g., DMSO or water in recrystallized products).
  • Use high-resolution mass spectrometry (HRMS) to verify molecular ions, as elemental analysis may fail for hygroscopic compounds.
  • Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., C–S bond lengths in thiadiazole cores typically range from 1.65–1.72 Å) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of the sulfonylation step in synthesizing this compound?

  • Methodology :

  • Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfonyl chloride decomposition .
  • Solvent Selection : Use polar aprotic solvents like DMSO to stabilize intermediates.
  • Catalysis : Add catalytic pyridine to absorb HCl byproducts, shifting equilibrium toward product formation.
    • Data Table : Yield Comparison Under Different Conditions
SolventBaseTemp (°C)Yield (%)
DMSON-Et morpholine2578
DMFTriethylamine3065
AcetonitrilePyridine4052

Q. How does the electronic nature of the 2-chlorobenzylsulfonyl group influence the compound’s biological activity?

  • Methodology :

  • SAR Studies : Compare analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the benzyl group.
  • Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces (EPS) and correlate with bioactivity (e.g., sulfonyl group’s electron-deficient region enhances receptor binding) .
    • Key Finding : The 2-chloro substituent increases lipophilicity (logP ≈ 2.8), improving membrane permeability in cell-based assays .

Q. What crystallographic techniques are critical for elucidating the hydrogen-bonding network in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O and O–H···S hydrogen bonds) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals contacts) .
    • Table : Hydrogen Bond Geometry
Donor–AcceptorDistance (Å)Angle (°)
N–H···O2.89158
O–H···S3.12145

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for the thiadiazole ring’s substituents?

  • Methodology :

  • Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between thiadiazole C-2 and adjacent protons confirm substitution patterns .
  • Compare with literature values for analogous compounds (e.g., ¹³C shifts for thiadiazole carbons range from 155–165 ppm) .

Q. Why might biological assay results vary between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., sulfonamide cleavage by cytochrome P450 enzymes).
  • Formulation Adjustments : Encapsulate in liposomes to improve bioavailability if poor solubility (e.g., logS ≈ -4.2) limits in vivo efficacy .

Structural and Mechanistic Insights

Q. What role does the (2E)-configuration play in the compound’s stability and reactivity?

  • Methodology :

  • Dynamic NMR : Monitor isomerization kinetics in solution (e.g., E/Z interconversion barriers >80 kJ/mol indicate high thermal stability) .
  • Theoretical Studies : Calculate rotational barriers using Gaussian09 (B3LYP/6-31G* level) to predict conformational preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.